alpha-lipoic acid-NHS
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Overview
Description
Alpha-lipoic acid-NHS contains a lipoic acid group and a terminal NHS group. The NHS group can participate in reactions with primary amine groups to form amide bonds . It is an organic, sulfate-based compound produced by plants, humans, and animals .
Synthesis Analysis
The alpha-lipoic acid is synthesized by the homogeneous phase one-pot method by using 6, 8-dichloro ethyl caprylate as raw material, carbinol and water as solvent, and tetrabutylammonium bromide as phase transfer catalyst, and the reaction yield is 60% .Molecular Structure Analysis
Alpha-lipoic acid-NHS has a molecular weight of 303.4 and a chemical formula of C12H17NO4S2 . Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity .Chemical Reactions Analysis
Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .Physical And Chemical Properties Analysis
Alpha-lipoic acid-NHS is a solid substance with a white to yellow appearance . It is soluble in DMSO, DMF, and DCM .Scientific Research Applications
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Antioxidant and Anti-inflammatory Activity
- Field : Biochemistry and Clinical Research .
- Application : ALA has antioxidant activity due to its ability to scavenge and inactivate free radicals . It also has anti-inflammatory activity .
- Methods : ALA’s antioxidant activity is due to its ability to interact with glutathione and recycle endogenous glutathione .
- Results : ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders .
-
Disease Prevention
- Field : Pharmacognosy .
- Application : ALA performs a crucial role in mitochondrial bioenergetic reactions .
- Methods : ALA acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .
- Results : ALA has antioxidant, cognitive, cardiovascular, detoxifying, anti-aging, dietary supplement, anti-cancer, neuroprotective, antimicrobial, and anti-inflammatory properties .
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Heart Disease and Hypertension Management
- Field : Nutrition .
- Application : ALA improves endothelial function, reduces oxidative stress, and lowers blood pressure .
- Methods : ALA’s antioxidant properties help in reducing oxidative stress, thereby improving endothelial function and lowering blood pressure .
- Results : ALA shows promise as an adjunct therapy for individuals with heart disease or hypertension .
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Management of Neurodegenerative Diseases
- Field : Neurology .
- Application : ALA has potential application in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
- Methods : The antioxidant properties of ALA help in reducing oxidative stress, which is beneficial in managing neurodegenerative diseases .
- Results : ALA shows promise in the management of neurodegenerative diseases .
-
Diabetic Neuropathy Management
- Field : Endocrinology .
- Application : ALA is used in the management of diabetic neuropathy due to its ability to prevent neuronal lipid peroxidation .
- Methods : ALA chelates transition metals, which can be beneficial in diseases related to metal overload .
- Results : ALA shows promise in the management of diabetic neuropathy .
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Alpha-lipoic acid may cause a condition known as insulin autoimmune syndrome, which can result in low blood sugar (hypoglycemia) in individuals with a specific genetic variation .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUIGFYTHUQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693233 |
Source
|
Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-lipoic acid-NHS | |
CAS RN |
40846-94-4 |
Source
|
Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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